molecular formula C9H10N4 B1387732 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-75-8

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1387732
M. Wt: 174.2 g/mol
InChI Key: NIOTVPSZSYPPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound with the CAS Number: 1135283-75-8 . It has a molecular weight of 174.21 and its IUPAC name is 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine . The compound is solid in physical form .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is 1S/C9H10N4/c10-8-6-3-4-7 (5-1-2-5)11-9 (6)13-12-8/h3-5H,1-2H2, (H3,10,11,12,13) and the InChI key is NIOTVPSZSYPPQN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical And Chemical Properties Analysis

The compound has a melting point of 195 - 197 .

Safety And Hazards

The compound has been classified under GHS07 for safety information . The hazard statements include H302, H312, and H332 . Precautionary statements include P260, P270, P280, P402 + P404 .

properties

IUPAC Name

6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-6-3-4-7(5-1-2-5)11-9(6)13-12-8/h3-5H,1-2H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOTVPSZSYPPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NNC(=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

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